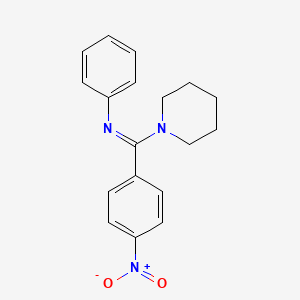![molecular formula C9H20LiP B14511189 Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- CAS No. 64065-07-2](/img/structure/B14511189.png)
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is a compound that features a lithium atom bonded to a phosphine ligand The phosphine ligand is characterized by the presence of two tert-butyl groups attached to a phosphino group, which is further bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- typically involves the reaction of a halogenophosphine with an organolithium reagent. One common method is the in situ lithiation of a pre-designed organic precursor by halogen-lithium exchange . This approach is widely used due to its efficiency and versatility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine ligand can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organolithium reagents, and oxidizing or reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers and facilitating various catalytic processes. The molecular targets and pathways involved include transition metal complexes and organometallic intermediates, which are crucial in many catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: A similar compound with two tert-butyl groups attached to a phosphine group.
Di-tert-butylphosphine: Another related compound with similar structural features.
Uniqueness
Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is unique due to the presence of the lithium atom, which imparts distinct reactivity and coordination properties compared to other similar phosphine compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Propiedades
Número CAS |
64065-07-2 |
|---|---|
Fórmula molecular |
C9H20LiP |
Peso molecular |
166.2 g/mol |
Nombre IUPAC |
lithium;ditert-butyl(methanidyl)phosphane |
InChI |
InChI=1S/C9H20P.Li/c1-8(2,3)10(7)9(4,5)6;/h7H2,1-6H3;/q-1;+1 |
Clave InChI |
GKEDFFLJXSCVOI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)P([CH2-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
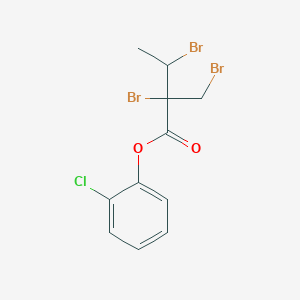
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)
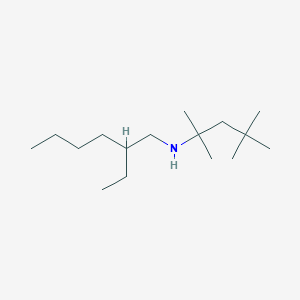

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
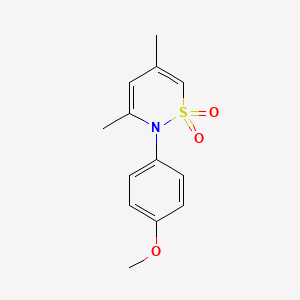
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)


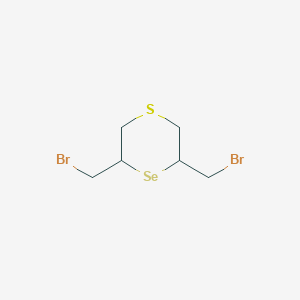
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
